

Investigating Reward Pathways with SKF 81297: An In-depth Technical Guide

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Compound of Interest

Compound Name: SKF 81297

Cat. No.: B1593950

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Abstract

SKF 81297, a potent and selective benzazepine agonist for the dopamine D1-like receptors (D1 and D5), serves as a critical pharmacological tool in the elucidation of reward pathways and their dysfunction in neuropsychiatric disorders. Its ability to mimic the effects of dopamine at these receptors allows for precise investigation into the cellular and behavioral consequences of D1-like receptor activation. This technical guide provides a comprehensive overview of **SKF 81297**, including its pharmacological properties, detailed protocols for its use in key preclinical reward-related assays, and a schematic of the downstream signaling cascades it initiates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize **SKF 81297** as a probe to unravel the complexities of the brain's reward system.

Pharmacological Profile of SKF 81297

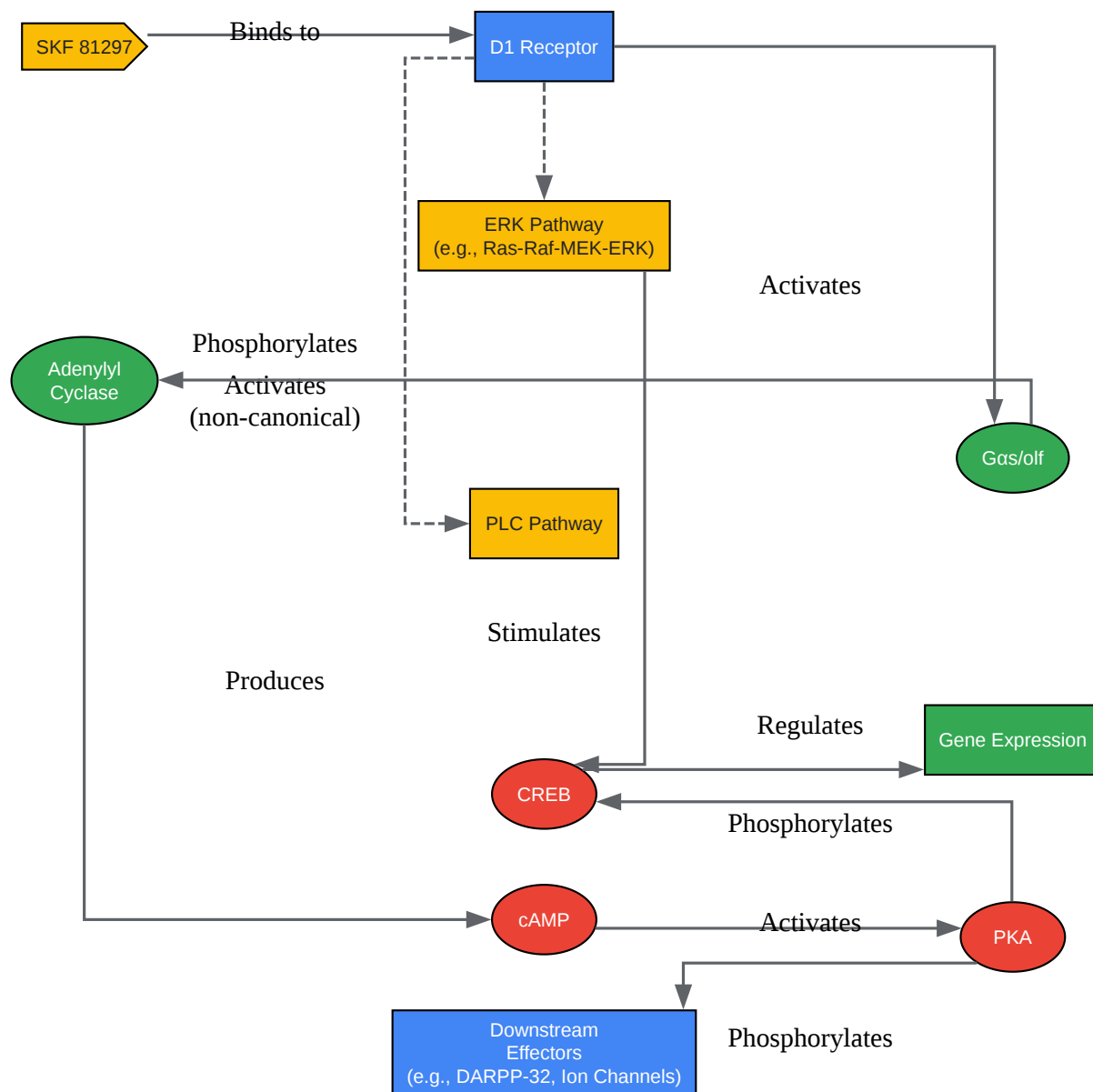
SKF 81297 is a high-affinity agonist at D1 and D5 dopamine receptors. Its selectivity for D1-like receptors over D2-like and other neurotransmitter receptors makes it an invaluable tool for isolating the specific contributions of D1-mediated signaling in complex neurobiological processes. The quantitative pharmacological parameters of **SKF 81297** are summarized in the table below.

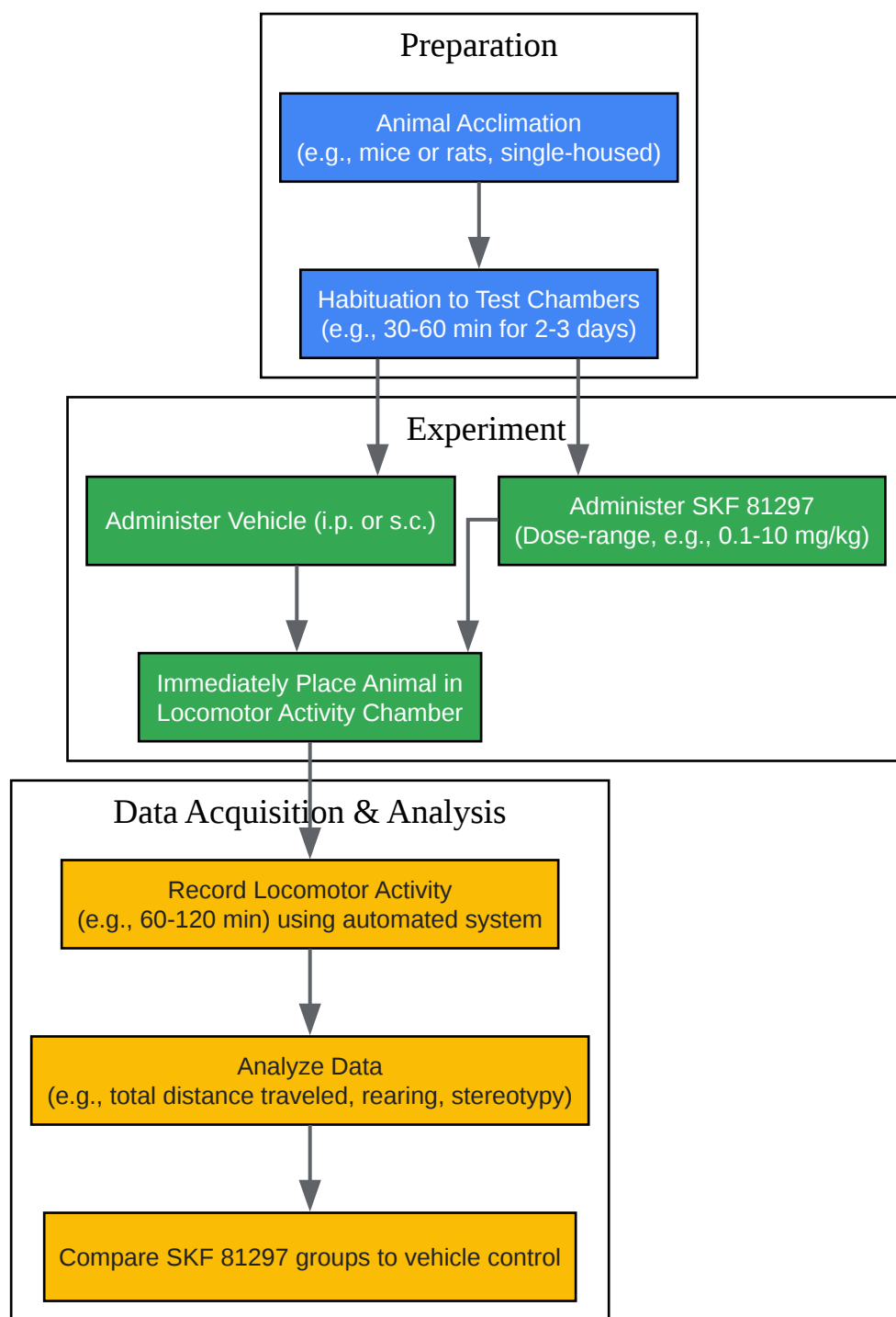
Parameter	Receptor	Species	Value	Assay Type	Reference
Binding Affinity (K _i)	D1	Rat	1.99 nM	Radioligand Binding	[1]
D1	Human	15 nM	Radioligand Binding ([³ H]-SCH23390 displacement)	[1]	
D5	Human	15 nM	Radioligand Binding	[1]	
Functional Activity (EC ₅₀)	D1	Human	4.7 nM	cAMP Accumulation (Gs-cAMP Glosensor assay)	[1]
D1	Human	360 nM	β-arrestin2 Recruitment (PRESTO-Tango assay)	[1]	
D1	Human	1778 nM	β-arrestin Translocation (GPCR-TANGO assay)	[1]	
D1	Human	9500 nM	β-arrestin2 Recruitment (Coelenterazine-based β-galactosidase reporter gene assay)	[1]	

D1 Receptor Signaling Pathways Activated by SKF 81297

Activation of the D1 receptor by **SKF 81297** initiates a cascade of intracellular signaling events, primarily through the $G_{\alpha s}$ /olf G-protein. This leads to the stimulation of adenylyl cyclase (AC), which in turn elevates intracellular levels of cyclic AMP (cAMP).[2] cAMP then activates protein kinase A (PKA), a key downstream effector that phosphorylates numerous substrates to modulate neuronal activity and gene expression.[2][3]

Beyond the canonical cAMP/PKA pathway, D1 receptor activation can also engage other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway.[4][5][6] This can occur through PKA-dependent and independent mechanisms, often involving crosstalk with other receptor systems, such as the NMDA receptor.[6] These signaling pathways ultimately influence synaptic plasticity and behavior.[7]





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